molecular formula C8H11N3O3 B569132 4-Nitro-1-tetrahydropyran-4-yl-pyrazole CAS No. 1190380-50-7

4-Nitro-1-tetrahydropyran-4-yl-pyrazole

Cat. No. B569132
CAS RN: 1190380-50-7
M. Wt: 197.194
InChI Key: WNGOPKGWJNIWCU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Nitro-1-tetrahydropyran-4-yl-pyrazole”, is a significant area of research in organic chemistry . Pyrazole derivatives are synthesized through various methods, including vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

Regioselective Introduction and Domino Cyclization Reactions

Research on pyrazoles includes the regioselective introduction of nitro groups to synthesize isomeric C-mononitropyrazoles and their reduction to respective amino-tetrazolylpyrazoles, which are then further nitrated (Dalinger et al., 2016). Domino Rauhut-Currier cyclization reactions between unsaturated pyrazolones and nitro-olefins have also been developed to obtain trisubstituted tetrahydropyrano[2,3-c]pyrazoles with moderate to high yields and excellent diastereoselectivities (Bania et al., 2021).

Energetic Materials Development

Energetic Compounds and Salts

Novel energetic compounds and salts derived from pyrazole-based frameworks have been synthesized, characterized, and assessed for their thermal stability, sensitivity, and detonation properties. These studies aim at developing new energetic materials with high performance (Zheng et al., 2020).

Advances in Synthetic Methodologies

Microwave-Assisted and Continuous Flow Synthesis

Efficient synthesis protocols utilizing controlled microwave heating and continuous flow conditions have been reported for the rapid synthesis of pyrazole derivatives. These methods significantly reduce the overall processing time and improve yields compared to traditional synthesis approaches (Obermayer et al., 2011).

Novel Applications and Functional Materials

Catalyzed Cycloaddition Reactions and Energetic Frameworks

Studies include the acid-catalyzed cycloaddition of hydrazones with β-halo-β-nitrostyrenes for the synthesis of tetrasubstituted pyrazoles and the exploration of novel energetic frameworks based on azoxypyrazole compounds, highlighting the diversity of applications for nitropyrazole derivatives in the field of materials science (Deng et al., 2014); (Yang et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, “Tetrahydropyran-4-yl-1H-pyrazol-4-ylamine”, indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective measures and in a well-ventilated area .

properties

IUPAC Name

4-nitro-1-(oxan-4-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c12-11(13)8-5-9-10(6-8)7-1-3-14-4-2-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGOPKGWJNIWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101238629
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

CAS RN

1190380-50-7
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190380-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101238629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-nitro-1H-pyrazole (0.15 g, 1.3 mmol), tetrahydro-2H-pyran-4-ol (0.14 g, 1.3 mmol), DIPAD (0.35 g, 1.7 mmol), PPh3 (0.42 g, 1.6 mmol) were dissolved in THF (5 mL) and the resulting mixture was stirred at 25° C. for 3 hours. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (EtOAc/petroleum ether=6/1) to give 4-nitro-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (0.45 g). 1H NMR (500 MHz, CDCl3): δ 8.19 (s, 1H), 8.10 (s, 1H), 4.38 (m, 1H), 4.16-4.12 (m, 2H), 3.57-3.53 (m, 2H), 2.17-2.05 (m, 4H).
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0.15 g
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0.14 g
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0.42 g
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5 mL
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Synthesis routes and methods II

Procedure details

To a stirred solution of tetrahydro-2H-pyran-4-ol (1 equiv), 4-nitro-1H-pyrazole (1 equiv) and triphenylphosphine (1.2 equiv) in THF (1.0 M) was added diisopropyl azodicarboxylate (1.5 equiv) in THF (2.0 M) at 0° C. The mixture was stirred at room temperature overnight. The crude product was purified by silica gel chromatography (2.5% MeOH in DCM) to afford the desired product (23% yield) as a white solid. MS (ESI) m/z 198.1 [M+H]+.
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Yield
23%

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